molecular formula C12H11NO5 B3415222 Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 111304-31-5

Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No. B3415222
CAS RN: 111304-31-5
M. Wt: 249.22 g/mol
InChI Key: APKKCRAKPMSAEI-JXMROGBWSA-N
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Description

“Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate” is an organic compound. It contains a methylidene group, which is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .


Molecular Structure Analysis

The molecular formula of “Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate” is C12H11NO5 . The exact structure would require more specific information or experimental data.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Nitrophenols, including compounds structurally related to Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate, are significant in the atmosphere due to their formation through combustion processes and their role in atmospheric chemistry. These compounds are formed both directly from combustion and indirectly through photochemical reactions in the atmosphere. Their study helps in understanding air pollution and developing methods for its reduction. The analysis of nitrophenols is usually performed using advanced techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), indicating the importance of sophisticated analytical methods in environmental science (Harrison et al., 2005).

Synthetic Chemistry

In synthetic chemistry, compounds like Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate are often intermediates in the synthesis of various useful materials, including metal passivators and photosensitive materials. Their synthesis involves complex reactions, highlighting the compound's role in developing new materials and methods in green chemistry. This demonstrates the compound's utility in creating environmentally friendly synthetic pathways and materials (Gu et al., 2009).

Environmental Science and Pollution Control

Research on similar compounds has implications for environmental science, particularly in understanding and mitigating pollution. For example, studies on the adsorption of pollutants using carbon nanotubes highlight the potential for using advanced materials to remove harmful substances from water and soil. Such research is crucial for developing new technologies for environmental remediation and protection (Rao et al., 2007).

properties

IUPAC Name

methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-8(14)10(12(15)18-2)7-9-5-3-4-6-11(9)13(16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKKCRAKPMSAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865961
Record name Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

CAS RN

39562-27-1
Record name Methyl 2-(2′-nitrobenzylidene)acetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39562-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(2-nitrobenzylidene)acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 2-(2-nitrobenzylidene)acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

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